molecular formula C8H9ClO B3272448 3-Chloro-2,4-dimethylphenol CAS No. 56680-84-3

3-Chloro-2,4-dimethylphenol

Cat. No. B3272448
CAS RN: 56680-84-3
M. Wt: 156.61 g/mol
InChI Key: BQMOUSPMWQFEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063225B2

Procedure details

To a suspension of 3-chloro-2,4-dimethyl-aniline (0.47 g, 3.0 mmol), in a mixture of water (3 mL) and conc. H2SO4 (2 ml), a solution of Na2NO2 (0.22 g) in H2O (5 ml) was added dropwise at 0° C. The mixture was stirred 1 h at 0° C., than treated with urea (0.2 g), stirred for 10 min at 0° C. A solution of CuSO4 (1.0 g) in water (6 mL) was added and the mixture was stirred for 60 h at RT. The reaction mixture was extracted with CH2Cl2 (2×20 ml), extracts were dried over Na2SO4 and evaporated. The residue was separated on SiO2 (4.0 g) column, hexane-EtOAc (0 to 10%). Brown crystals, 45 mg (0.29 mmol, 10%).
Quantity
0.47 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2NO2
Quantity
0.22 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])N.[OH:11]S(O)(=O)=O.NC(N)=O>O.[O-]S([O-])(=O)=O.[Cu+2]>[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([OH:11])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:4.5|

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1C)C
Step Two
Name
Na2NO2
Quantity
0.22 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min at 0° C
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 60 h at RT
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with CH2Cl2 (2×20 ml), extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was separated on SiO2 (4.0 g) column, hexane-EtOAc (0 to 10%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C(=C(C=CC1C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.